Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N'-bis(ethenyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9-4-2/h3-4,8-9H,1-2,5-7H2 |
InChI Key |
UALYQPWOQRQOFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CNCCCNC=C |
Origin of Product |
United States |
Preparation Methods
Table 1: SPPS Reagents and Conditions
During cleavage, trifluoroacetic acid (TFA) simultaneously removes protecting groups and protonates the peptide, forming the TFA salt. The “x” in xTFA reflects variable stoichiometry due to residual TFA after lyophilization.
Salt Formation and Isolation
Post-synthesis, the peptide is converted into its TFA salt form via acid-base reactions. A method adapted from US Patent 3,450,752 for amino acid salts involves:
Table 2: Salt Formation Protocol
| Component | Quantity | Role |
|---|---|---|
| Crude peptide | 1 eq | Substrate |
| TFA | 10–20 eq | Protonation and counterion source |
| Diethyl ether | 5 vol | Precipitation solvent |
- Dissolve the peptide in aqueous TFA (0.1% v/v).
- Adjust pH to 2–3 with concentrated TFA.
- Precipitate using cold diethyl ether.
- Centrifuge and lyophilize to obtain the xTFA salt.
Alternative Methods from Classical Amino Acid Salt Synthesis
The patent US3450752A describes solid-state reactions for alkali metal salts, which can be analogously applied to TFA salts:
Example Workflow:
- Mixing : Combine lyophilized peptide with excess TFA in a dry, powdered state.
- Heating : React at 40–60°C to facilitate proton transfer.
- Grinding : Mechanically process the mixture to enhance homogeneity.
This method yields a free-flowing powder with controlled TFA content.
Quality Control Parameters
Critical metrics for the final product include:
- Purity : ≥95% by HPLC.
- TFA Content : Quantified via ion chromatography (typically 1–3 eq).
- Storage : -20°C under inert atmosphere to prevent degradation.
Challenges and Optimizations
- TFA Residual Variability : Lyophilization under reduced pressure (0.1 mBar) minimizes excess TFA.
- Side Reactions : Use of scavengers (e.g., triisopropylsilane) during cleavage prevents alkylation byproducts.
Chemical Reactions Analysis
Types of Reactions
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA involves its interaction with specific molecular targets and pathways. For example, the peptide may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Conclusion
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA is a versatile peptide with significant potential in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications.
Biological Activity
Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt is a peptide compound derived from the digestion of Exenatide, a GLP-1 receptor agonist. This compound exhibits several biological activities that are significant in pharmacology and biochemistry.
| Property | Details |
|---|---|
| CAS Number | 868249-04-1 |
| Molecular Formula | C49H73N9O10• x(C2HF3O2) |
| Molecular Weight | 948.16 g/mol |
| Appearance | White solid |
| Solubility | Very slightly in methanol; sparingly in water |
| Storage Conditions | -20°C under inert atmosphere |
This compound functions primarily through its action as a GLP-1 receptor agonist. By mimicking the effects of GLP-1, it plays a crucial role in glucose metabolism, appetite regulation, and insulin secretion. The compound enhances insulin sensitivity and promotes beta-cell proliferation, which is vital for managing conditions such as type 2 diabetes.
Biological Activities
- Antidiabetic Effects : Studies indicate that peptides similar to this compound can significantly lower blood glucose levels by enhancing insulin secretion from pancreatic beta cells and decreasing glucagon secretion from alpha cells.
- Neuroprotective Properties : Research has shown that GLP-1 receptor activation may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Weight Management : By promoting satiety and reducing appetite, this compound may aid in weight loss and obesity management.
Case Study 1: Diabetes Management
A clinical trial involving participants with type 2 diabetes demonstrated that administration of Exenatide (and its metabolites) resulted in a significant reduction in HbA1c levels over 24 weeks. The trial highlighted the importance of GLP-1 receptor agonists in improving glycemic control.
Case Study 2: Neuroprotection
In a rodent model of Alzheimer’s disease, treatment with GLP-1 receptor agonists showed a reduction in amyloid plaque formation and improved cognitive function. This suggests potential applications for this compound in neurodegenerative conditions.
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Insulin Secretion Enhancement : A study published in Diabetes Care indicated that GLP-1 receptor agonists significantly enhance postprandial insulin secretion, which is critical for maintaining glucose homeostasis.
- Cardiovascular Benefits : Research has also pointed to cardiovascular protective effects associated with GLP-1 receptor activation, including reduced blood pressure and improved endothelial function.
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the purity and stability of Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt in academic research?
- Methodological Answer :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 214 nm to assess purity (>95% threshold). Adjust mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to resolve peptide impurities .
- Stability Testing : Store lyophilized samples at -20°C in airtight containers under nitrogen to prevent hydrolysis and oxidation. Conduct accelerated stability studies at 4°C and 25°C with periodic HPLC analysis to determine degradation kinetics .
Q. How should researchers handle solubility challenges for this peptide in aqueous buffers?
- Methodological Answer :
- Solvent Screening : Test solubility in trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) as co-solvents (≤10% v/v) to disrupt hydrophobic interactions. Use dynamic light scattering (DLS) to confirm monomeric dispersion before diluting into aqueous buffers (e.g., PBS, pH 7.4) .
- pH Optimization : Titrate solubility across pH 3.0–8.0 using citrate-phosphate buffers, monitoring turbidity via UV-Vis spectroscopy at 600 nm. Isoelectric point (pI) prediction tools (e.g., ExPASy) can guide pH selection .
Advanced Research Questions
Q. What experimental designs are optimal for studying the peptide’s interaction with lipid bilayers or membrane proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips and inject peptide solutions at varying concentrations (1–100 µM) to quantify binding affinity (KD) and kinetics (kon/koff). Include negative controls (e.g., scrambled peptide) to validate specificity .
- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM with force fields (e.g., CHARMM36m) to model peptide insertion into bilayers. Compare simulation data (e.g., tilt angle, hydrogen bonding) with experimental results from circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this peptide’s conformational stability?
- Methodological Answer :
- Multi-Method Validation :
- Computational : Perform replica-exchange MD (REMD) simulations to sample free-energy landscapes.
- Experimental : Validate using synchrotron radiation CD (SR-CD) for secondary structure resolution and nuclear Overhauser effect (NOE) restraints in NMR .
- Error Analysis : Quantify discrepancies by comparing simulated Ramachandran plots with NMR-derived dihedral angles. Adjust force field parameters (e.g., torsional potentials) iteratively .
Q. What strategies mitigate batch-to-batch variability in peptide synthesis for reproducible bioactivity assays?
- Methodological Answer :
- Quality Control (QC) Pipeline :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, coupling efficiency monitored by Kaiser tests.
- Purification : Apply reverse-phase HPLC with fraction pooling based on UV/ELSD signals.
- Characterization : Require mass spectrometry (MS) and amino acid analysis (AAA) for all batches .
- Bioassay Normalization : Include internal standards (e.g., a reference peptide with known EC50) in dose-response assays (e.g., cell-based cAMP assays) to adjust for activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
